

# "literature review of 1,2,4-triazole acetic acid compounds"

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## Compound of Interest

Compound Name: 2-(4H-1,2,4-triazol-4-yl)acetic acid

Cat. No.: B174484

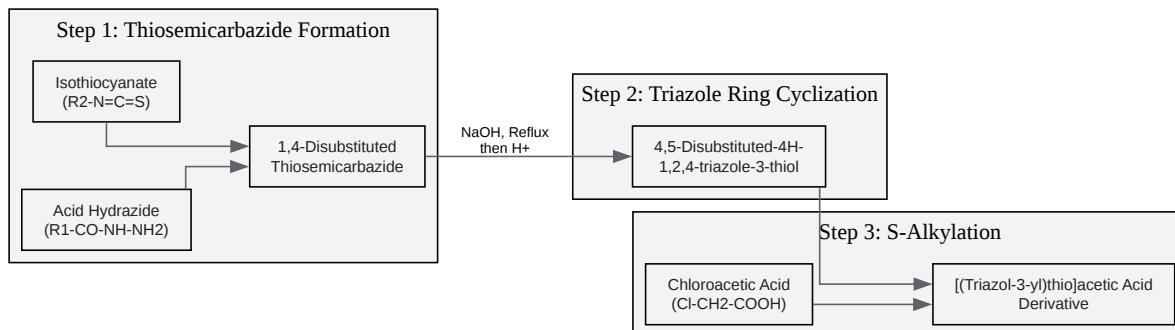
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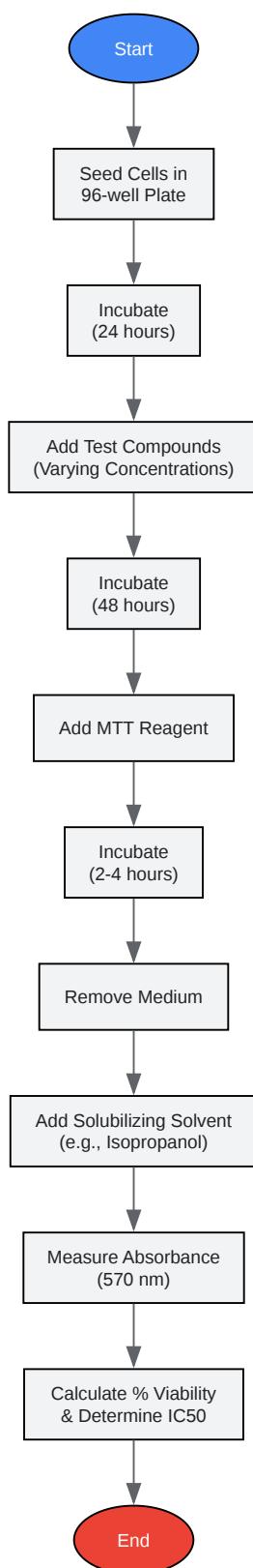
## Core Synthesis Pathways

The synthesis of 1,2,4-triazole acetic acid derivatives typically involves a multi-step process. A common and effective route begins with the formation of a 4,5-disubstituted-4H-1,2,4-triazole-3-thiol intermediate. This key intermediate is then subjected to S-alkylation using an  $\alpha$ -haloacetic acid derivative, such as chloroacetic acid or ethyl bromoacetate, to introduce the acetic acid moiety.

A generalized synthesis scheme is as follows:

- Formation of Thiosemicarbazide: An appropriate acid hydrazide is reacted with an isothiocyanate to yield a 1,4-disubstituted thiosemicarbazide.
- Cyclization to Triazole-thiol: The thiosemicarbazide undergoes base-catalyzed intramolecular cyclization, typically by refluxing with sodium hydroxide, followed by acidification to yield the 4,5-disubstituted-4H-1,2,4-triazole-3-thiol.[1]
- S-alkylation: The triazole-thiol is then reacted with chloroacetic acid or an ester like ethyl chloroacetate in the presence of a base (e.g., anhydrous sodium acetate in glacial acetic acid) to yield the final [(1,2,4-triazol-3-yl)thio]acetic acid derivative.[2][3]





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## References

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